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Compound of Interest

Compound Name: (E/Z)-CP-724714

Cat. No.: B3064011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CP-724714 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the

HER2 (ErbB2) receptor tyrosine kinase.[1][2][3] This document provides a comprehensive

technical overview of its selectivity profile, mechanism of action, and the experimental

methodologies used in its characterization.

Quantitative Selectivity Profile
CP-724714 demonstrates remarkable selectivity for HER2 over other kinases, a critical

attribute for minimizing off-target effects and enhancing therapeutic index. The following table

summarizes its inhibitory activity (IC50) against a panel of kinases in cell-free assays.
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Kinase Target IC50 (nM)
Selectivity over HER2
(fold)

HER2 (ErbB2) 10 -

EGFR (HER1) 6,400 >640

InsR >10,000 >1,000

IGF-1R >10,000 >1,000

PDGFRβ >10,000 >1,000

VEGFR2 >10,000 >1,000

Abl >10,000 >1,000

Src >10,000 >1,000

c-Met >10,000 >1,000

JNK-2 >10,000 >1,000

JNK-3 >10,000 >1,000

ZAP-70 >10,000 >1,000

CDK-2 >10,000 >1,000

CDK-5 >10,000 >1,000

Data compiled from multiple sources.[4][5][6]

In cellular assays, CP-724714 effectively inhibits the autophosphorylation of a chimeric

receptor containing the ErbB2 kinase domain with an IC50 of 32 nM, while showing

significantly less potency against EGFR.[4] This high degree of selectivity is a key

characteristic of CP-724714.

Mechanism of Action
CP-724714 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of the

HER2 receptor. This leads to a cascade of downstream effects:
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Inhibition of HER2 Autophosphorylation: By binding to the ATP-binding pocket of the HER2

kinase domain, CP-724714 prevents the receptor from autophosphorylating, a critical step in

its activation.[1]

Downregulation of Signaling Pathways: Inhibition of HER2 phosphorylation subsequently

blocks downstream signaling pathways crucial for cell proliferation and survival, including the

MAPK (ERK) and PI3K/Akt pathways.[1]

Cell Cycle Arrest and Apoptosis: The disruption of these signaling cascades leads to a G1

phase cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells.

[1][7]
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Caption: HER2 signaling pathway and the inhibitory action of CP-724714.
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Experimental Protocols
The characterization of CP-724714's selectivity and mechanism of action involved several key

experimental methodologies.

In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
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Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

Plate Coating: Nunc MaxiSorp 96-well plates are coated overnight at 37°C with a solution of

0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.[4]

Washing: Excess substrate is removed, and the plate is washed three times with a wash

buffer (0.1% Tween 20 in PBS).[4]

Kinase Reaction: The reaction is performed in a 50 μL volume containing 50 mM HEPES (pH

7.4), 125 mM sodium chloride, 0.1 mM sodium orthovanadate, and approximately 15 ng of

the recombinant kinase (e.g., HER2 intracellular domain).[4]

Inhibitor Addition: CP-724714, dissolved in DMSO, is added to the wells at various

concentrations. The final DMSO concentration is kept constant (e.g., 2.5%).[4]

Reaction Initiation: The kinase reaction is initiated by the addition of 1 mM ATP and proceeds

for 6 minutes at room temperature with constant shaking.[4]

Termination and Washing: The reaction is terminated by aspirating the mixture, and the plate

is washed four times.[4]
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Detection: A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g.,

PY54) is added and incubated for 25 minutes. After another wash step, a colorimetric

substrate (TMB) is added. The reaction is stopped with sulfuric acid, and the absorbance is

read at 450 nm.[4]

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase

activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of cancer cell lines.

Detailed Protocol:

Cell Seeding: Cancer cells (e.g., BT-474, SKBR3, which have HER2 amplification) are

seeded in 96-well plates and allowed to attach.

Compound Treatment: Cells are treated with various concentrations of CP-724714 or a

vehicle control.

Incubation: The cells are incubated for a period of 6 to 7 days.[4]

Cell Counting: After the incubation period, surviving cells are trypsinized, placed in an

isotonic solution, and counted using a cell counter (e.g., Coulter Z2 particle counter).[4]

Data Analysis: Growth inhibition is calculated for each concentration, and IC50 values are

determined using appropriate software (e.g., Calcusyn Software).[4]

In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Detailed Protocol:

Tumor Implantation: Human tumor cells that overexpress HER2 (e.g., BT-474, FRE-erbB2)

are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1]

[7]
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Treatment Administration: Once tumors reach a certain size (e.g., ~150-250 mm³), mice are

treated with CP-724714 (administered orally) or a vehicle control.[1][7] Dosing can be once

or twice daily.[1][2]

Tumor Growth Measurement: Tumor size is measured regularly (e.g., twice a week) using

calipers.

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be

excised to analyze the levels of phosphorylated HER2, as well as downstream signaling

proteins like p-Akt and p-ERK, via Western blotting or immunohistochemistry.[1]

Toxicity Assessment: Animal body weight and general health are monitored throughout the

study to assess for any adverse effects.[1]

Conclusion
CP-724714 is a highly selective and potent inhibitor of the HER2 receptor tyrosine kinase. Its

selectivity profile, well-defined mechanism of action, and demonstrated efficacy in preclinical

models highlight its potential as a targeted therapeutic agent for HER2-positive cancers. The

detailed experimental protocols provided herein offer a framework for the continued

investigation and development of similar targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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